2,4-Difluoro-6-nitrobenzoyl chloride
Overview
Description
2,4-Difluoro-6-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and a nitro group at the 6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-nitrobenzoyl chloride typically involves the nitration of 2,4-difluorobenzoyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
[ \text{C}_7\text{H}_3\text{ClF}_2 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_2\text{ClF}_2\text{NO}_3 + \text{H}_2\text{O} ]
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.
Substituted Benzoyl Derivatives: Nucleophilic substitution yields various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-6-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction. The nitro group can be reduced to an amino group, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the nitro group, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoyl Chloride: Lacks the nitro group, making it less reactive in certain types of reactions.
2,6-Difluorobenzoyl Chloride: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Nitrobenzoyl Chloride: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
Uniqueness
The combination of these substituents makes it a valuable compound in the synthesis of complex organic molecules and in various research applications .
Properties
IUPAC Name |
2,4-difluoro-6-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO3/c8-7(12)6-4(10)1-3(9)2-5(6)11(13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTHGXKGHYPUNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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